4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate
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Overview
Description
4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes two isopropyl groups and a butyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate typically involves the reaction of isopropyl carbamate with a butyl derivative under controlled conditions. One common method is the reaction of isopropyl isocyanate with 4-hydroxybutyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Alcohols, amines
Substitution: Substituted carbamates
Scientific Research Applications
4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. This mechanism is similar to that of other carbamate-based inhibitors used in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: A widely used insecticide with a similar carbamate structure.
Aldicarb: Another carbamate insecticide known for its high toxicity.
Physostigmine: A naturally occurring carbamate used in the treatment of glaucoma and myasthenia gravis.
Uniqueness
4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate is unique due to its dual isopropyl groups and butyl chain, which confer distinct chemical and physical properties. Unlike other carbamates, this compound exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in research and industry.
Properties
IUPAC Name |
4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-9(2)13-11(15)17-7-5-6-8-18-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBVPPYQYUSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCCCCOC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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